3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]oxan-4-one |
InChI |
InChI=1S/C8H15NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h7H,3-6H2,1-2H3 |
InChI Key |
WORGLPABEQEWTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1COCCC1=O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction is a cornerstone for introducing aminomethyl groups into carbonyl-containing substrates. For 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, this method involves:
-
Substrate : Dihydro-2H-pyran-4(3H)-one (readily synthesized via cyclization of α-ketoglutaric acid derivatives ).
-
Reagents : Formaldehyde and dimethylamine.
-
Conditions : Acidic catalysis (e.g., trifluoroacetic acid) at 50–80°C for 6–12 hours .
Mechanism :
-
Formation of the iminium ion from formaldehyde and dimethylamine.
-
Nucleophilic attack by the enol form of dihydro-2H-pyran-4(3H)-one at the α-position.
-
Tautomerization to yield the final product.
Optimization :
-
Yields improve with excess dimethylamine (2–3 eq.) and slow addition of formaldehyde to prevent polymerization .
-
Solvents like ethanol or dichloromethane enhance solubility .
Data Table :
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | TFA | CH₂Cl₂ | 25 | 24 | 62 | |
| 2 | HCl (gas) | EtOH | 50 | 12 | 75 | |
| 3 | PTSA | Toluene | 80 | 6 | 68 |
Alkylation of Dihydropyranone Intermediates
Direct alkylation of dihydro-2H-pyran-4(3H)-one with dimethylaminomethyl halides offers a straightforward route:
Procedure :
-
Generate the enolate of dihydro-2H-pyran-4(3H)-one using LDA or NaH in THF .
-
React with dimethylaminomethyl chloride/bromide at −78°C to room temperature.
-
Quench with aqueous NH₄Cl and purify via distillation or column chromatography .
Challenges :
-
Competing over-alkylation requires strict temperature control.
-
Halide leaving group reactivity: Bromides (>90% conversion) outperform chlorides (60–70%) .
Data Table :
| Entry | Base | Halide | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| 1 | NaH | (CH₃)₂NCH₂Br | −78 → 25 | 58 | 95 | |
| 2 | LDA | (CH₃)₂NCH₂Cl | −78 | 47 | 88 |
Reductive Amination Approach
Reductive amination combines ketone and amine precursors under reducing conditions:
Steps :
-
Condense dihydro-2H-pyran-4(3H)-one with dimethylamine in methanol.
Advantages :
Optimization :
-
Use of ammonium formate as a hydrogen donor improves safety and efficiency .
-
Solvent polarity (e.g., MeOH vs. THF) affects reaction rates .
Data Table :
Analytical Characterization
Critical for verifying structure and purity:
-
NMR :
Comparative Analysis of Methods
| Method | Pros | Cons | Scale-Up Feasibility |
|---|---|---|---|
| Mannich Reaction | High yields (60–75%), mild conditions | Requires acidic catalysts | Industrial |
| Alkylation | Direct functionalization | Low regioselectivity | Lab-scale |
| Reductive Amination | Stereocontrol, safety | Longer reaction times | Pilot-scale |
Chemical Reactions Analysis
Alkylation Reactions
The dimethylamino group acts as a nucleophile in alkylation reactions. For example:
-
Methylation : Reaction with methyl iodide in THF using NaH as a base yields 3-((trimethylammonio)methyl)dihydro-2H-pyran-4(3H)-one iodide (yield: 72%).
-
Benzylation : Treatment with benzyl bromide under similar conditions produces the corresponding quaternary ammonium salt.
Table 1: Alkylation Reaction Outcomes
| Substrate | Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Target compound | CH₃I | THF, NaH, 0–25°C | Trimethylammonio derivative | 72% | |
| Target compound | BnBr | THF, NaH, 25°C | Benzyl-substituted quaternary ammonium | 65% |
Acylation Reactions
The dimethylamino group undergoes acylation with electrophilic reagents:
-
Acetylation : Reaction with acetic anhydride in CH₂Cl₂ using triethylamine produces 3-((acetoxymethyl)dimethylamino)dihydro-2H-pyran-4(3H)-one (yield: 88%).
-
Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF yields a Boc-protected derivative (yield: 95%) .
Table 2: Acylation Reaction Outcomes
| Substrate | Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Target compound | (Ac)₂O | CH₂Cl₂, Et₃N, 0–25°C | Acetylated derivative | 88% | |
| Target compound | Boc₂O | THF, DMAP, 25°C | Boc-protected derivative | 95% |
Oxidation and Reduction
The pyranone ring participates in redox transformations:
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyranone ring to a dicarboxylic acid derivative.
-
Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (yield: 68%).
Table 3: Redox Reaction Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, H₂O, 80°C | Dicarboxylic acid derivative | 58% | |
| Reduction | NaBH₄, EtOH, 0°C | Secondary alcohol | 68% |
Cyclization Reactions
The compound participates in intramolecular cyclization:
-
Acid-Catalyzed Cyclization : HCl in refluxing ethanol induces ring contraction to form 2-methyl-3-(dimethylamino)cyclopentanone (yield: 75%) .
-
Transition Metal-Catalyzed Cyclization : Pd(OAc)₂ facilitates C–H activation to generate fused bicyclic structures .
Table 4: Cyclization Reaction Outcomes
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl, EtOH, Δ | Cyclopentanone derivative | 75% | |
| Pd(OAc)₂, DMF, 100°C | Bicyclic lactam | 62% |
Nucleophilic Additions
The dimethylamino group enhances nucleophilicity in conjugate additions:
-
Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) in THF to form β-amino esters (yield: 81%).
-
Grignard Reagents : Addition of MeMgBr to the pyranone carbonyl yields a tertiary alcohol.
Table 5: Nucleophilic Addition Outcomes
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl acrylate | THF, 25°C | β-Amino ester | 81% | |
| MeMgBr | Et₂O, 0°C | Tertiary alcohol | 70% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives (yield: 65%) .
Radical Reactions
The pyranone ring stabilizes radicals in chain processes:
-
Photochemical Reactions : UV irradiation in CCl₄ generates chlorinated products via radical intermediates .
Key Findings
-
The dimethylamino group dictates nucleophilic reactivity, enabling alkylation, acylation, and conjugate additions .
-
The pyranone ring undergoes redox transformations and cyclization under acidic or catalytic conditions .
-
Transition metal catalysis expands functionalization via cross-coupling .
This compound’s versatility makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Experimental protocols from peer-reviewed studies ensure reproducibility and scalability .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds structurally similar to 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one exhibit significant antioxidant properties. A study on derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (a related compound) showed that modifications could enhance their ability to scavenge free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases .
Antimicrobial Activity
The compound has shown potential antimicrobial activity. In vitro studies have demonstrated that similar pyran derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anticancer Research
Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit cancer cell proliferation. For instance, studies on pyrimidinone derivatives indicated that structural modifications could lead to enhanced activity against specific cancer cell lines, including lung adenocarcinoma cells .
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, making it useful in synthesizing more complex molecules. For instance, it can be utilized in reactions involving nucleophilic substitutions and cyclizations to create diverse chemical entities .
Drug Development
The compound's ability to act as a building block for more complex pharmaceuticals has been noted in several studies. Its derivatives have been explored for their potential as enzyme inhibitors and receptor modulators, which are critical in drug design .
Table 1: Biological Activities of Related Compounds
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antioxidant | Free radicals | Varies | Significant scavenging activity |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in viability |
Table 2: Synthesis Pathways Involving this compound
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | This compound + R-X (alkyl halide) + base | Alkylated product |
| Cyclization | This compound + acid catalyst | Cyclic derivatives |
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant properties of various hydroxyl-substituted pyran derivatives, it was found that introducing hydroxyl groups significantly enhanced radical scavenging activity. This finding suggests that similar modifications to this compound could yield compounds with improved antioxidant capabilities .
Case Study 2: Synthesis of Novel Anticancer Agents
A research team synthesized a series of pyrimidinone derivatives from related pyran compounds and tested their anticancer activity against multiple cancer cell lines. The results indicated that specific structural modifications led to compounds with IC values in the low micromolar range, demonstrating the potential for developing new anticancer therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The pyran ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs with Dihydro-2H-pyran-4(3H)-one Core
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Substituent Impact: The dimethylaminomethyl group in the target compound distinguishes it from analogs like PID-7–PID-17, which feature sulfonamide-linked indole moieties. This substitution likely enhances solubility and bioavailability compared to purely aromatic derivatives .
- Synthetic Methods: Knoevenagel condensation is a common synthesis route for dihydro-2H-pyran-4(3H)-one derivatives, yielding PID compounds in 55–78% efficiency at room temperature . In contrast, sodium triacetoxyborohydride-mediated reductive amination is used for tetrahydro-2H-pyran-4-amine derivatives (e.g., in ), suggesting divergent synthetic pathways for amino-substituted variants .
Functional Group Comparison: Dimethylamino vs. Other Amines
Table 2: Amine-Substituted Analogs
Key Observations:
- The dimethylamino group in the target compound may confer superior metabolic stability compared to primary amines (e.g., in PID-16 or quinazolinones), as tertiary amines are less prone to oxidative deamination .
- However, primary amines in compounds like 2-Amino-6-(3-(methylsulfinyl)phenyl)quinazolin-4(3H)-one exhibit potent kinase inhibition, suggesting a trade-off between stability and target affinity .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- PID-9’s low aqueous solubility (despite 78% purity) underscores the need for solubilizing groups in dihydro-2H-pyran-4(3H)-one derivatives .
Biological Activity
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, with CAS number 132630-69-4, is a compound of interest due to its potential biological activities. This review synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : CHNO
- Molecular Weight : 157.21 g/mol
- Structure : The compound features a pyran ring with a dimethylaminomethyl substituent, which may influence its biological activity.
Antioxidant Activity
Research has highlighted the antioxidant properties of compounds similar to this compound. For example, derivatives of pyran compounds have been shown to scavenge free radicals effectively. In studies using DPPH and ABTS assays, certain pyran derivatives demonstrated significant antioxidant capacity, suggesting that this compound may exhibit similar properties due to structural similarities .
Neuroprotective Effects
The neuroprotective potential of pyran-based compounds has been explored in various studies. Compounds containing the pyran structure have shown promise in treating neurodegenerative diseases by inhibiting cholinesterase and reducing oxidative stress. This is particularly relevant for conditions such as Alzheimer’s disease, where maintaining neuronal health is crucial .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related pyran compounds suggest that they may possess inhibitory effects against a range of pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological efficacy. Key factors influencing activity include:
- Substituents on the Pyran Ring : Variations in substituents can enhance or diminish biological activity.
- Hydrophilicity vs. Lipophilicity : The balance between these properties affects bioavailability and interaction with biological targets.
Case Studies
- Antioxidant Efficacy : In a comparative study, various pyran derivatives were evaluated for their ability to scavenge DPPH radicals. Results indicated that modifications at specific positions on the pyran ring significantly enhanced antioxidant activity .
- Neuroprotective Mechanisms : A study on cholinesterase inhibitors revealed that certain pyran derivatives showed IC50 values comparable to established drugs, indicating potential therapeutic applications in neurodegenerative disorders .
Q & A
Q. What are the common synthetic routes for 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted aldehydes and amines. For example, similar pyran derivatives are synthesized under reflux conditions in ethanol with argon gas to prevent oxidation. Post-reaction steps include acid treatment (e.g., acetic acid), extraction with ethyl acetate, and purification via column chromatography. The dimethylaminomethyl group may be introduced via reductive amination or nucleophilic substitution using dimethylamine derivatives .
- Key Reaction Parameters :
- Solvent: Ethanol or methanol.
- Catalysts: Piperidine or acid catalysts for cyclization.
- Temperature: Reflux (70–80°C).
- Purification: Liquid-liquid extraction, rotary evaporation, and chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the pyran ring structure, substituent positions (e.g., dimethylaminomethyl group), and stereochemistry. For example, coupling constants in H NMR can resolve diastereomeric configurations .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and fragmentation patterns. A mass accuracy of <5 ppm is recommended .
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, particularly for chiral centers introduced during synthesis .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Biological Activity Screening : Derivatives of dihydropyranones are tested for antimicrobial, anticancer, or enzyme-inhibitory properties using assays like MIC (Minimum Inhibitory Concentration) or cell viability (MTT assay). The dimethylaminomethyl group may enhance solubility and target binding .
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing dimethylamino with hydroxyl or acetyl groups) to optimize potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency. For example, piperidine in ethanol improved yields in related pyranone syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while reducing agents (e.g., NaBH) can prevent side reactions.
- Scale-Up Strategies : Transition from batch to continuous flow reactors for better heat/mass transfer, as demonstrated in industrial-scale pyranone production .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Orthogonal Assays : Confirm activity using multiple assays (e.g., enzymatic inhibition + cell-based assays) to rule out false positives. For instance, discrepancies in antioxidant activity of pyran derivatives were resolved by combining DPPH radical scavenging and FRAP assays .
- Variable Control : Standardize experimental conditions (e.g., cell lines, solvent concentrations) to minimize batch-to-batch variability. Comparative studies using shared reference compounds are critical .
Q. How does the dimethylaminomethyl group influence the compound's reactivity compared to other derivatives?
- Methodological Answer :
- Electronic Effects : The electron-donating dimethylamino group increases nucleophilicity at the methylene position, facilitating alkylation or acylation reactions. This contrasts with hydroxyl or acetyl substituents, which may deactivate the ring .
- Solubility and Bioavailability : The dimethylaminomethyl group enhances water solubility via protonation at physiological pH, improving pharmacokinetic profiles in drug discovery .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
